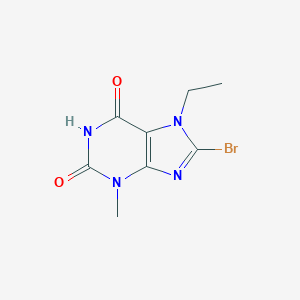

8-Bromo-7-ethyl-3-methylpurine-2,6-dione

Description

Properties

IUPAC Name |

8-bromo-7-ethyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN4O2/c1-3-13-4-5(10-7(13)9)12(2)8(15)11-6(4)14/h3H2,1-2H3,(H,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCQOQUKCFKWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-7-ethyl-3-methylpurine-2,6-dione

This guide provides a comprehensive technical overview of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione, a substituted xanthine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its chemical properties, synthesis, and potential biological activities.

Introduction and Chemical Identity

This compound, also known as 8-bromo-7-ethyl-3-methylxanthine, is a synthetic derivative of the naturally occurring purine alkaloid, xanthine. The strategic placement of a bromine atom at the 8-position, an ethyl group at the 7-position, and a methyl group at the 3-position of the purine core imparts unique physicochemical and pharmacological properties to the molecule. These substitutions are crucial in modulating its interaction with biological targets, making it a valuable scaffold in the design of novel therapeutics.[1][2] As a highly characterized reference material, it complies with stringent regulatory standards for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA).[3]

Chemical Structure and Identification

-

IUPAC Name: this compound[3]

-

Synonyms: 8-bromo-7-ethyl-3-methylxanthine, 8-Bromo-7-ethyl-3,7-dihydro-3-methyl-1H-purine-2,6-dione[3][4]

-

CAS Number: 101071-96-9[3]

-

Molecular Formula: C₈H₉BrN₄O₂[4]

-

Molecular Weight: 273.09 g/mol [4]

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. While specific experimental data for this exact compound is limited, properties can be inferred from closely related analogs and general characteristics of the xanthine class.

| Property | Value (or Estimated) | Source/Rationale |

| Melting Point | Approx. 285-300 °C | Based on the melting point of the closely related 8-bromo-7-(2-butyn-1-yl)-3-methylxanthine (285 °C) and 8-Bromo-3-Methyl-xanthine (~300°C).[5] |

| Solubility | Slightly soluble in DMSO and methanol.[5][6] | Typical solubility profile for 8-substituted xanthines. The presence of the polar purine core and the relatively non-polar ethyl and bromo substituents influence its solubility. |

| Appearance | Expected to be a white to off-white or light yellow solid/powder. | Based on descriptions of similar 8-bromoxanthine derivatives.[5][7] |

| pKa | Estimated around 7.65 ± 0.20 | Based on the predicted pKa for the related 8-Bromo-3-Methyl-xanthine.[5] |

Synthesis and Purification

The synthesis of this compound typically involves a two-step process starting from 3-methylxanthine. The first step is the regioselective bromination at the 8-position, followed by N-alkylation at the 7-position.

Synthetic Pathway

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of related 8-bromo-7-alkylxanthines.[5][8][9]

Step 1: Synthesis of 8-Bromo-3-methylxanthine

-

To a stirred suspension of 3-methylxanthine (1 equivalent) in glacial acetic acid, add sodium acetate (1.5 equivalents).

-

Heat the mixture to 50-60 °C.

-

Slowly add a solution of bromine (1.2 equivalents) in glacial acetic acid dropwise.

-

Maintain the reaction at 60-65 °C for 3-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Filter the resulting solid, wash with cold water, and then with methanol.

-

Dry the product under vacuum to yield 8-bromo-3-methylxanthine as a light-yellow solid.

Step 2: Synthesis of this compound

-

Dissolve 8-bromo-3-methylxanthine (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add a suitable base, such as potassium carbonate (1.5 equivalents).

-

To this stirred mixture, add an ethylating agent, such as ethyl iodide or ethyl bromide (1.2 equivalents), dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours or until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water to precipitate the crude product.

-

Filter the solid and wash thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily centered around the bromine atom at the 8-position. This position is susceptible to nucleophilic substitution, making the compound a versatile intermediate for the synthesis of a wide range of 8-substituted xanthine derivatives.[10] Common reactions include palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, as well as direct displacement with amines and other nucleophiles.[10]

For optimal stability, the compound should be stored in a cool, dry, and dark place, away from strong oxidizing agents.

Biological and Pharmacological Profile

While specific studies on the biological activity of this compound are not extensively documented, its activity can be inferred from the well-established pharmacology of the methylxanthine class and the influence of 8-position substitutions.

Mechanism of Action

Methylxanthines are known to exert their pharmacological effects through several mechanisms, primarily as antagonists of adenosine receptors and as inhibitors of phosphodiesterase (PDE) enzymes.[2]

-

Adenosine Receptor Antagonism: The substitution at the 8-position of the xanthine core is known to increase adenosine receptor antagonism.[2] Therefore, this compound is expected to act as an antagonist at adenosine A₁, A₂A, A₂B, and A₃ receptors. This antagonism can lead to a variety of physiological effects, including central nervous system stimulation, bronchodilation, and cardiac stimulation.[2]

-

Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, methylxanthines increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation (bronchodilation) and other cellular responses.

Caption: Potential mechanisms of action for this compound.

Potential Applications

Given its structural features, this compound is a valuable intermediate for the synthesis of more complex molecules with tailored pharmacological profiles, such as selective adenosine receptor antagonists or phosphodiesterase inhibitors.[11] These could have therapeutic potential in respiratory diseases (like asthma and COPD), neurodegenerative disorders, and cardiovascular conditions.[1]

Toxicology

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A typical reverse-phase HPLC method for purity analysis would involve:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 273 nm) |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the compound can be confirmed by ¹H and ¹³C NMR spectroscopy. The expected ¹H NMR spectrum would show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and potentially a signal for the N-H proton. A ¹H NMR spectrum for a similar compound, 8-bromo-3-methyl-7-{2-[(4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-3,7-dihydro-1H-purine-2,6-dione, is available for reference.[13]

Conclusion

This compound is a synthetically versatile and pharmacologically interesting molecule. Its utility as a chemical intermediate, coupled with the potential for intrinsic biological activity as an adenosine receptor antagonist and phosphodiesterase inhibitor, makes it a compound of significant interest for further research and development in the pharmaceutical sciences. This guide provides a foundational understanding of its chemical and physical properties to support such endeavors.

References

-

Veeprho. (n.d.). This compound | CAS 101071-96-9. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 1). 8-Bromo-3-Methyl-xanthine: A Comprehensive Overview. Retrieved from [Link]

- Martins, A. M., et al. (2020). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 25(23), 5673.

-

SpectraBase. (n.d.). 8-bromo-3-methyl-7-{2-[(4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-3,7-dihydro-1H-purine-2,6-dione. Retrieved from [Link]

- Sharma, M., et al. (2014). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 19(9), 14357-14383.

- Patent WO 2014/097314 A1. (2014). Process for preparing linagliptin.

- Singh, P., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Scientifica, 2022, 8239931.

-

Pharmaffiliates. (n.d.). 8-Bromo Xanthine Derivative – CAS 853029-57-9. Retrieved from [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. This compound | C8H9BrN4O2 | CID 840378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS#: 666816-98-4 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | 666816-98-4 [chemicalbook.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8-Bromo-3-methylxanthine | 93703-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. echemi.com [echemi.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Synthesis of 8-Bromo-7-ethyl-3-methylxanthine

This guide provides a comprehensive overview and detailed protocol for the chemical synthesis of 8-Bromo-7-ethyl-3-methylxanthine, a substituted purine derivative of significant interest in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the bromination of 3-methylxanthine followed by a selective N-alkylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a methodology, but also the underlying chemical principles and experimental considerations that ensure a successful and reproducible outcome.

Strategic Overview of the Synthesis Pathway

The synthesis of 8-Bromo-7-ethyl-3-methylxanthine is most efficiently achieved through a two-step reaction sequence starting from the commercially available 3-methylxanthine. The core logic of this pathway is to first introduce the bromo substituent at the C8 position of the purine ring, which is susceptible to electrophilic substitution, and then to introduce the ethyl group at the N7 position via nucleophilic substitution.

The overall transformation can be visualized as follows:

Biological activity of 8-bromoxanthine derivatives

An In-Depth Technical Guide to the Biological Activity of 8-Bromoxanthine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] These purine alkaloids, naturally found in coffee, tea, and chocolate, exert a wide range of effects on the human body.[3][4] The strategic modification of the xanthine scaffold has led to the development of potent therapeutic agents.[1][2] Among these modifications, the introduction of a bromine atom at the 8-position of the purine ring system has proven to be a particularly fruitful strategy for enhancing and diversifying biological activity. This guide provides a comprehensive technical overview of the multifaceted biological activities of 8-bromoxanthine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Adenosine Receptor Antagonism: A Primary Mechanism of Action

A predominant and extensively studied biological activity of 8-bromoxanthine derivatives is their antagonism of adenosine receptors.[5][6] Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[7] Xanthine derivatives, including those with an 8-bromo substitution, are structurally similar to adenosine and can act as competitive antagonists at these receptors.[3][6][8]

Mechanism of Action

8-Bromoxanthine derivatives exert their antagonistic effect by binding to adenosine receptors without activating them, thereby blocking the physiological effects of adenosine. For instance, antagonism of A2A receptors in the brain can counteract the inhibitory effects of adenosine on dopamine signaling, a mechanism relevant to the treatment of Parkinson's disease.[7] The specific pharmacological profile of an 8-bromoxanthine derivative is determined by its relative affinity for the different adenosine receptor subtypes.[5]

Structure-Activity Relationship (SAR)

The affinity and selectivity of 8-bromoxanthine derivatives for adenosine receptor subtypes are profoundly influenced by the nature of the substituents at the N1, N3, and N7 positions of the xanthine ring, as well as modifications at the 8-position itself.[1][5][9]

-

Substituents at N1 and N3: The size and nature of the alkyl groups at the N1 and N3 positions play a crucial role in determining receptor affinity and selectivity. For example, increasing the alkyl chain length at these positions can enhance affinity for the A1 receptor.[1]

-

Substituents at the 8-Position: While the bromine atom itself is a key feature, further substitution at this position can lead to highly potent and selective antagonists. For instance, the introduction of aryl or styryl groups at the 8-position has yielded compounds with high A2A selectivity.[10][11]

Data Presentation: Adenosine Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of representative xanthine derivatives at different human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) | Selectivity Profile |

| Caffeine | 12,000 - 41,000 | 2,400 - 19,000 | 13,000 | >100,000 | Non-selective[8] |

| Theophylline | 8,500 - 14,000 | 4,300 - 19,000 | 22,000 | >100,000 | Non-selective[8] |

| 8-Phenyltheophylline | 10 | 7,000 | - | - | A1-selective[8] |

| DPCPX | 0.53 | - | - | - | Highly A1-selective[8] |

Experimental Protocol: Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol describes a standard method for determining the binding affinity of 8-bromoxanthine derivatives to adenosine receptors using a competitive radioligand binding assay.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to a specific adenosine receptor subtype. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the binding affinity (Ki).

Materials:

-

Membrane preparations from cells expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).[7][12][13]

-

Radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).[7][12][13]

-

Test 8-bromoxanthine derivatives.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microtiter plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test 8-bromoxanthine derivative.[7][12]

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[7][12]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 values by plotting the percentage of specific binding against the logarithm of the test compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.

Visualization: Adenosine Receptor Signaling Pathway

Caption: Antagonistic action of 8-bromoxanthine derivatives on adenosine receptor signaling.

Phosphodiesterase (PDE) Inhibition: Modulating Cyclic Nucleotide Signaling

In addition to their effects on adenosine receptors, many xanthine derivatives, including 8-bromoxanthines, are known to inhibit phosphodiesterases (PDEs).[14][15] PDEs are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a vast array of cellular processes.[16]

Mechanism of Action

By inhibiting PDEs, 8-bromoxanthine derivatives prevent the breakdown of cAMP and cGMP, leading to an accumulation of these cyclic nucleotides within the cell.[17] This amplification of cyclic nucleotide signaling can have various downstream effects, including smooth muscle relaxation, reduced inflammation, and modulation of neurotransmission.[4] The specific physiological outcome depends on the PDE isoforms that are inhibited.[18]

Structure-Activity Relationship (SAR)

The potency and selectivity of 8-bromoxanthine derivatives as PDE inhibitors are dictated by their chemical structure. Modifications to the xanthine core can significantly alter their interaction with the catalytic site of different PDE isoforms. For instance, certain 8-aryl xanthines have been shown to be potent and selective inhibitors of PDE5.[11]

Data Presentation: PDE Inhibitory Activity

The following table summarizes the IC50 values of representative xanthine derivatives against different PDE isoforms. Lower IC50 values indicate greater inhibitory potency.

| Compound | PDE1 IC50 (µM) | PDE2 IC50 (µM) | PDE3 IC50 (µM) | PDE4 IC50 (µM) | PDE5 IC50 (µM) |

| Theophylline | - | - | - | >100 | - |

| IBMX | 18 | 35 | 19 | 12 | 6 |

| Sildenafil | - | - | - | - | 0.0034 - 0.0052 |

| Rolipram | - | - | - | 0.0002 - 0.0043 | >1000 |

Data for IBMX, Sildenafil, and Rolipram are provided for comparison as well-characterized PDE inhibitors.

Experimental Protocol: Fluorescence Polarization (FP) Assay for PDE Inhibition

This protocol outlines a non-radioactive method for assessing the inhibitory activity of 8-bromoxanthine derivatives on PDE enzymes.

Principle: This assay utilizes a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) as a substrate. When the substrate is cleaved by a PDE enzyme, the resulting fluorescently labeled monophosphate is bound by a specific binding agent, leading to a high fluorescence polarization (FP) signal. In the presence of an inhibitor, PDE activity is reduced, resulting in less product formation and a lower FP signal.[19]

Materials:

-

Recombinant human PDE enzyme of interest.

-

Fluorescently labeled substrate (e.g., FAM-cAMP).

-

Binding agent specific for the fluorescent monophosphate product.

-

Test 8-bromoxanthine derivatives.

-

Assay buffer.

-

Black microplates (96- or 384-well).

-

Microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Inhibitor and Enzyme Pre-incubation: Add the test 8-bromoxanthine derivative at various concentrations to the wells of the microplate, followed by the addition of the PDE enzyme solution. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.[19]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.[19]

-

Incubation: Incubate the plate at room temperature for a defined reaction time (e.g., 60 minutes).[19]

-

Reaction Termination and Detection: Stop the reaction by adding the binding agent. This also initiates the detection step, where the binding agent captures the fluorescent product.[19]

-

Signal Measurement: Measure the fluorescence polarization of each well using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and plot the data to determine the IC50 value.[19]

Visualization: PDE-Mediated Cyclic Nucleotide Signaling

Caption: Inhibition of phosphodiesterase (PDE) by 8-bromoxanthine derivatives.

Xanthine Oxidase Inhibition

8-Bromoxanthine itself has been shown to be an inhibitor of xanthine oxidase.[20] This enzyme plays a critical role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1]

Mechanism of Action

8-Bromoxanthine acts as an uncompetitive inhibitor with respect to xanthine, suggesting it binds to the enzyme-substrate complex.[20] It preferentially binds to the reduced form of the molybdenum center in the enzyme's active site.[20] By inhibiting xanthine oxidase, 8-bromoxanthine can reduce the production of uric acid, which has therapeutic implications for conditions such as gout, which is characterized by hyperuricemia.[21]

Data Presentation: Xanthine Oxidase Inhibitory Activity

| Compound | Ki (µM) | Inhibition Type |

| 8-Bromoxanthine | ~400 | Uncompetitive vs. Xanthine[20] |

Therapeutic Potential in Neurodegenerative Diseases

The modulation of adenosine and cyclic nucleotide signaling pathways by 8-bromoxanthine derivatives makes them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][22][23][24]

Rationale:

-

Adenosine Receptor Antagonism: In Parkinson's disease, A2A receptor antagonists can restore the balance of dopamine signaling in the brain.[7] In Alzheimer's disease, adenosine receptor modulation may offer neuroprotection.[4]

-

PDE Inhibition: Inhibition of specific PDE isoforms can enhance synaptic plasticity and memory function, and may also have anti-inflammatory and neuroprotective effects.[4][24]

Methylxanthines, the parent class of compounds, have been shown to have anti-inflammatory, anti-oxidative, and neuroprotective properties.[4] They can influence pathways associated with neurodegeneration, including the accumulation of misfolded proteins and neuroinflammation.[4]

Anticancer and Anti-inflammatory Potential

Emerging evidence suggests that 8-bromoxanthine derivatives may also possess anticancer and anti-inflammatory activities.

-

Anticancer: Xanthine derivatives have been reported to induce apoptosis in cancer cells.[2] The antiproliferative activity of some 8-substituted xanthine derivatives has been demonstrated in various cancer cell lines.[2]

-

Anti-inflammatory: By antagonizing adenosine receptors and inhibiting PDEs, 8-bromoxanthine derivatives can modulate inflammatory responses.[4][9] For example, A2A and A2B receptor antagonists can have immunomodulatory effects.[13][25]

Conclusion

8-Bromoxanthine derivatives are a versatile class of compounds with a rich pharmacology centered on the modulation of purinergic and cyclic nucleotide signaling. Their ability to act as potent and selective antagonists of adenosine receptors and inhibitors of phosphodiesterases underpins their therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. The continued exploration of the structure-activity relationships of this chemical scaffold, guided by robust in vitro and in vivo evaluations, holds significant promise for the development of novel and effective therapeutic agents.

References

- Benchchem. A Comparative Guide to Phosphodiesterase Inhibitors: Evaluating Selectivity and Potency in Drug Discovery.

- Benchchem. Application Notes and Protocols for Phosphodiesterase Inhibition Assay Using Saterinone.

- Pharmaffiliates. 8-Bromo Xanthine Derivative – CAS 853029-57-9.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chemical Intermediates in Modern Drug Development: A Focus on 8-Bromo-3-methylxanthine.

- PMC. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening.

- ACS Publications. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening | Journal of Medicinal Chemistry.

- MDPI. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors.

- PubMed Central. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models.

- ACS Publications. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model.

- Benchchem. A Comparative Study of 8-Bromocaffeine and Other Xanthine Antagonists as Adenosine Receptor Modulators.

- PubMed. The inhibition of xanthine oxidase by 8-bromoxanthine.

- Xanthine: Synthetic Strategy And Biological Activity.

- NIH. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors.

- PharmaCompass.com. 8-BROMO-3-METHYL-XANTHINE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- PMC. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors.

- Smolecule. Buy 8-Bromoxanthine | 10357-68-3.

- Veeprho. 3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine | CAS 853029-57-9.

- Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists.

- ResearchGate. (PDF) Phosphodiesterase Methods and Protocols.

- PubMed Central. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity.

- PubMed. Structure-activity relationships in a series of 8-substituted xanthines as bronchodilator and A1-adenosine receptor antagonists.

- PubMed. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists.

- NIH. Xanthines as adenosine receptor antagonists.

- ACS Publications. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral | ACS Pharmacology & Translational Science.

- PubMed. New derivatives of methyl-xanthines: effect of thiocaffeine thiotheophylline and 8-phenyltheophylline on lipolysis and on phosphodiesterase activities.

- Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment.

- PMC. Xanthines as Adenosine Receptor Antagonists.

- DergiPark. New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation.

- PMC. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists.

- PubMed. 8-Aryl xanthines potent inhibitors of phosphodiesterase 5.

- MDPI. Methylxanthines and Neurodegenerative Diseases: An Update.

- PMC. Therapeutic Potential of Natural Products in Treating Neurodegenerative Disorders and Their Future Prospects and Challenges.

- Frontiers. Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy.

- PubMed. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation.

- PMC. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases.

- PubMed. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds.

- ResearchGate. Synthesis and Biological Activities of Novel Methyl Xanthine Derivatives.

- ResearchGate. Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy | Request PDF.

- PubMed. Xanthines and Phosphodiesterase Inhibitors.

- Emerging phosphodiesterase inhibitors for treatment of neurodegenerative diseases.

- MDPI. An Update on the Anticancer Activity of Xanthone Derivatives: A Review.

- Polyphenols: Multipotent Therapeutic Agents in Neurodegenerative Diseases.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Xanthines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 8-Aryl xanthines potent inhibitors of phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. The inhibition of xanthine oxidase by 8-bromoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Buy 8-Bromoxanthine | 10357-68-3 [smolecule.com]

- 22. Therapeutic Potential of Natural Products in Treating Neurodegenerative Disorders and Their Future Prospects and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione

Introduction

8-Bromo-7-ethyl-3-methylpurine-2,6-dione is a synthetic derivative of xanthine, a purine base found in most human tissues and fluids. The xanthine scaffold is the foundation for naturally occurring alkaloids like caffeine and theophylline, which are known for their diverse pharmacological effects.[1] This guide provides a detailed technical overview of the putative mechanism of action of this compound, grounded in the established pharmacology of the 8-substituted xanthine class of molecules. For researchers and professionals in drug development, understanding this mechanism is pivotal for exploring its therapeutic potential.

The core biological activities of xanthine derivatives are primarily attributed to a dual mechanism: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1] The specific substitutions on the xanthine core at the N1, N3, N7, and C8 positions dictate the potency and selectivity of these interactions.[1] For this compound, the presence of the bromo group at the 8-position, along with alkyl substitutions at the N3 and N7 positions, suggests a significant potential for modulating these two key signaling pathways.

Primary Mechanism of Action: Adenosine Receptor Antagonism

A primary and well-documented mechanism of action for xanthine derivatives is the competitive antagonism of adenosine receptors.[1] Adenosine is an endogenous purine nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[2] These receptors are coupled to different G proteins, leading to distinct downstream signaling cascades.[2]

-

A₁ and A₃ Receptors: Typically couple to Gᵢ/₀ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

A₂ₐ and A₂ₑ Receptors: Primarily couple to Gₛ proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.

By blocking these receptors, this compound is expected to inhibit the physiological effects of adenosine. The structure-activity relationships (SAR) of 8-substituted xanthines provide valuable insights into its likely receptor affinity profile. The substituent at the 8-position is a key determinant of affinity and selectivity. For instance, bulky substituents at this position, such as phenyl or cycloalkyl groups, can significantly increase affinity, particularly for the A₁ receptor.[3][4]

| Compound | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) | A₂ₑ Receptor Kᵢ (nM) | A₃ Receptor Kᵢ (nM) | Selectivity Profile |

| Caffeine | 12,000 - 41,000 | 2,400 - 19,000 | 13,000 | >100,000 | Non-selective |

| Theophylline | 8,500 - 14,000 | 4,300 - 19,000 | 22,000 | >100,000 | Non-selective |

| 8-Phenyltheophylline | 10 | 7,000 | - | - | A₁-selective |

| DPCPX (1,3-Dipropyl-8-cyclopentylxanthine) | 0.53 | - | - | - | Highly A₁-selective |

Data for illustrative purposes, sourced from a comparative study of xanthine antagonists.[5]

The ethyl group at the N7 position of this compound might influence its selectivity profile. Studies have shown that small hydrophobic substituents at the 7-position are generally well-tolerated for receptor binding.[6]

Signaling Pathway: Adenosine Receptor Antagonism

The diagram below illustrates the general mechanism of adenosine receptor antagonism by a xanthine derivative. By blocking the receptor, the compound prevents the G-protein activation and subsequent modulation of adenylyl cyclase, thereby maintaining baseline cAMP levels.

Caption: Adenosine receptor antagonism by this compound.

Secondary Mechanism of Action: Phosphodiesterase (PDE) Inhibition

Xanthine derivatives are also known to be competitive, non-selective inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thus terminating their signaling.[7] By inhibiting PDEs, xanthines can lead to an accumulation of intracellular cAMP and/or cGMP, which can potentiate the effects of pathways that utilize these second messengers.

There are 11 families of PDEs (PDE1-PDE11), with various isoforms exhibiting different substrate specificities and tissue distributions. The inhibitory profile of a xanthine derivative across these isoforms can vary. For example, some xanthines show modest, non-selective inhibition with IC₅₀ values in the high micromolar range, while others have been developed to be highly potent and selective for specific PDE families.[7][8] The inhibitory potency of many adenosine receptor-blocking xanthines on PDEs is often significantly lower than their affinity for adenosine receptors.[9] However, at higher concentrations, PDE inhibition can contribute significantly to the overall pharmacological effect.

Signaling Pathway: PDE Inhibition

The following diagram illustrates how this compound, by inhibiting PDEs, can lead to an increase in intracellular cAMP levels.

Caption: Phosphodiesterase inhibition by this compound.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of in vitro assays are required. The following protocols provide a framework for these investigations.

Protocol 1: Adenosine Receptor Radioligand Binding Assay

This assay determines the affinity (Kᵢ) of the test compound for a specific adenosine receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity of this compound at human adenosine A₁, A₂ₐ, A₂ₑ, and A₃ receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Phosphodiesterase Inhibition Assay

This assay measures the ability of the test compound to inhibit the enzymatic activity of a specific PDE isoform. Fluorescence polarization (FP) is a common, non-radioactive method.

Objective: To determine the IC₅₀ of this compound against various human PDE isoforms.

Methodology:

-

Reagent Preparation: Prepare assay buffer, a stock solution of the test compound in DMSO, recombinant human PDE enzyme, and a fluorescently labeled substrate (e.g., FAM-cAMP).

-

Compound Dilution: Perform a serial dilution of the test compound stock solution in assay buffer to create a range of concentrations.

-

Enzyme Reaction: In a black 96- or 384-well plate, add the diluted PDE enzyme solution to each well, followed by the diluted test compound. Include controls for maximum enzyme activity (no inhibitor) and background (no enzyme).

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the fluorescently labeled substrate to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.

-

Reaction Termination: Stop the reaction by adding a binding agent that specifically binds to the product of the reaction (the fluorescently labeled monophosphate).

-

Fluorescence Polarization Measurement: Read the plate on a microplate reader capable of measuring fluorescence polarization. A decrease in FP signal corresponds to inhibition of PDE activity.

-

Data Analysis: Plot the FP signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This compound, as a member of the 8-substituted xanthine family, is strongly predicted to function through a dual mechanism of action involving adenosine receptor antagonism and phosphodiesterase inhibition. The specific substitutions on its purine ring suggest it will exhibit a distinct affinity and selectivity profile for the various adenosine receptor subtypes and PDE isoforms. The experimental protocols outlined in this guide provide a robust framework for the empirical validation and detailed characterization of its pharmacological properties. Such studies are essential to unlock the full therapeutic potential of this and related compounds in drug discovery and development.

References

-

Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526. [Link]

-

Jacobson, K. A., Ukena, D., Kirk, K. L., & Daly, J. W. (1988). 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors. Biochemical Pharmacology, 37(19), 3653–3661. [Link]

-

Cortijo, J., Bou, J., Beleta, J., Cardelús, I., Llenas, J., Morcillo, E., & Gristwood, R. W. (1995). Structure-activity relationships in a series of 8-substituted xanthines as bronchodilator and A1-adenosine receptor antagonists. Archiv der Pharmazie, 328(9), 654–658. [Link]

-

Daly, J. W., Padgett, W., Shamim, M. T., Butts-Lamb, P., & Waters, J. (1985). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences of the United States of America, 82(18), 6186–6189. [Link]

-

Jacobson, K. A., Gallo-Rodriguez, C., Melman, N., Fischer, B., Maillard, M., van Bergen, A., van Galen, P. J., & Karton, Y. (1993). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of Medicinal Chemistry, 36(10), 1333–1342. [Link]

-

Strappaghetti, G., Corsano, S., Barbaro, R., Giannaccini, G., & Betti, L. (2001). Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 9(3), 575–583. [Link]

-

Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of Experimental Pharmacology, (200), 151–199. [Link]

- Fredholm, B. B., Ijzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews, 53(4), 527–552.

- Evoniuk, G., von Borstel, R. W., & Wurtman, R. J. (1987). Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo. Journal of Pharmacology and Experimental Therapeutics, 240(2), 428-432.

-

Ukena, D., Shamim, M. T., Padgett, W., & Daly, J. W. (1986). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Life Sciences, 39(8), 743–750. [Link]

-

Corradetti, R., Lo Conte, C., & Passani, M. B. (1990). 1,3,8- and 1,3,7-substituted xanthines: relative potency as adenosine receptor antagonists at the frog neuromuscular junction. British Journal of Pharmacology, 101(3), 541–546. [Link]

- Jacobson, K. A., Gallo-Rodriguez, C., Melman, N., Fischer, B., Maillard, M., van Bergen, A., ... & Karton, Y. (1993). Structure–activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of medicinal chemistry, 36(10), 1333-1342.

-

Meskini, N., Némoz, G., Okyayuz-Baklouti, I., Lagarde, M., & Prigent, A. F. (1994). Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. Biochemical Pharmacology, 47(5), 781–788. [Link]

-

Fredholm, B. B. (1982). Inhibition by xanthine derivatives of adenosine receptor-stimulated cyclic adenosine 3',5'-monophosphate accumulation in rat and guinea-pig thymocytes. British Journal of Pharmacology, 76(2), 381–386. [Link]

- BenchChem. (2025). A Comparative Study of 8-Bromocaffeine and Other Xanthine Antagonists as Adenosine Receptor Modulators.

-

PubChem. (n.d.). 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Davis, C. W., Gristwood, R. W., & Miller, R. C. (1995). Inhibition of Cyclic Nucleotide Phosphodiesterase by Derivatives of 1,3-bis(cyclopropylmethyl)xanthine. Journal of Medicinal Chemistry, 38(18), 3544–3551. [Link]

-

Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of Experimental Pharmacology, (200), 75–101. [Link]

-

Ukena, D., Schudt, C., & Sybrecht, G. W. (1993). Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes. Biochemical Pharmacology, 45(4), 847–851. [Link]

-

Monteiro, J. P., Alves, M. G., Oliveira, P. F., & Silva, B. M. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules (Basel, Switzerland), 21(8), 974. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pal, D., & Srivastava, S. (2020). Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies. Letters in Drug Design & Discovery, 17(8), 1017-1030. [Link]

- McChesney, J. D. (1983). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs.

-

Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews. Drug Discovery, 5(3), 247–264. [Link]

-

Kim, Y. C., de Castro, S., Melman, N., Ji, X. D., & Jacobson, K. A. (2008). Synthesis and Characterization of [76Br]-Labeled High Affinity A3 Adenosine Receptor Ligands for Positron Emission Tomography. Molecular Imaging and Biology, 10(5), 268–278. [Link]

- Jacobson, K. A. (2007). Chapter 13. A3 Adenosine Receptors. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.

-

PubChem. (n.d.). 8-Bromoadenosine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione: A Technical Guide for Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

Physicochemical Profile of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione

A thorough understanding of a compound's physicochemical properties is the bedrock upon which any solubility investigation is built. This compound, also known as 8-bromo-7-ethyl-3-methylxanthine, possesses a molecular structure that suggests a degree of lipophilicity, a key factor influencing its solubility in organic solvents.

Key Physicochemical Parameters (Predicted and Observed for Similar Compounds):

| Property | Value/Observation | Significance for Solubility |

| Molecular Weight | ~287.1 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| Polar Surface Area | Moderate | Influences hydrogen bonding potential with protic solvents. |

| LogP (Predicted) | Moderately lipophilic | Suggests better solubility in non-polar to moderately polar organic solvents over aqueous media. |

| Hydrogen Bond Donors/Acceptors | Multiple sites | Allows for interactions with a variety of protic and aprotic polar solvents. |

| Crystal Lattice Energy | Likely high | As a crystalline solid, significant energy may be required to break the crystal lattice, impacting solubility. |

The purine-2,6-dione core, common to xanthine derivatives, is a relatively planar and rigid structure, which can lead to strong intermolecular interactions within the crystal lattice. The presence of the bromine atom at the 8-position and the ethyl group at the 7-position, along with the methyl group at the 3-position, contributes to the molecule's overall size and lipophilicity.

General Solubility Behavior of Xanthine Derivatives

Xanthine and its derivatives are a well-studied class of compounds, and their solubility behavior offers valuable insights. Generally, xanthines exhibit poor aqueous solubility. This is attributed to strong intermolecular hydrogen bonds and base stacking in their crystal structures. While methylation can sometimes paradoxically increase aqueous solubility, the introduction of larger, non-polar substituents often decreases it.

In organic solvents, the solubility of xanthine derivatives is variable. For instance, some are described as being slightly soluble in chloroform. For a closely related compound, 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, qualitative data suggests it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol. This information provides a starting point for solvent selection in experimental solubility studies for this compound.

A Robust Protocol for the Experimental Determination of Thermodynamic Solubility

Given the absence of a comprehensive public dataset, the ability to accurately and reliably determine the solubility of this compound in-house is paramount. The following section provides a detailed, field-proven protocol based on the gold-standard shake-flask method for determining thermodynamic (or equilibrium) solubility. This method ensures that the measured solubility represents a true equilibrium state between the dissolved and undissolved compound.

The "Why" Behind the Shake-Flask Method

The shake-flask method is considered the most reliable technique for solubility measurement because it is based on achieving a true thermodynamic equilibrium.[1] This is in contrast to kinetic solubility methods, which are faster but can sometimes provide misleading results, especially for compounds that are slow to dissolve or prone to forming supersaturated solutions.[2][3] The extended incubation time in the shake-flask method allows for the dissolution process to reach a steady state, providing a more accurate and reproducible value that is critical for downstream applications such as formulation development and biopharmaceutical classification.

Experimental Workflow

The following diagram illustrates the key stages of the thermodynamic solubility determination workflow.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-bromo-7-ethyl-3-methylxanthine

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of 8-bromo-7-ethyl-3-methylxanthine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the absence of publicly available spectroscopic data for this specific molecule in peer-reviewed literature, this document establishes the necessary analytical workflows and interprets expected data by leveraging detailed spectral analysis of the closely related and well-characterized analogue, 8-bromotheophylline (8-bromo-1,3-dimethylxanthine). This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed experimental protocols, data interpretation causality, and a foundational understanding of how multi-modal spectroscopy is applied to confirm the structure, purity, and integrity of novel xanthine derivatives.

Introduction: The Analytical Imperative for Novel Xanthine Derivatives

Xanthine and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from stimulants like caffeine to bronchodilators like theophylline. The synthesis of novel derivatives, such as 8-bromo-7-ethyl-3-methylxanthine, is a critical step in the discovery of new chemical entities with tailored pharmacological profiles. The bromine atom at the C8 position serves as a versatile synthetic handle for further functionalization, while the alkyl groups at the N3 and N7 positions modulate the molecule's solubility, receptor affinity, and metabolic stability.

Given its pivotal role as a synthetic intermediate, the unambiguous structural confirmation and purity assessment of 8-bromo-7-ethyl-3-methylxanthine are paramount. Spectroscopic techniques are the gold standard for this purpose, providing a detailed electronic and structural fingerprint of the molecule. This guide outlines the principal spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—that are essential for a comprehensive characterization.

Important Note on Data: As of the publication of this guide, specific experimental spectroscopic data for 8-bromo-7-ethyl-3-methylxanthine is not available in the public domain. Therefore, to provide a scientifically grounded and practically useful document, we will utilize the spectral data of 8-bromotheophylline (8-bromo-1,3-dimethylxanthine) as a reference analogue. The structural differences are minor (N7-ethyl vs. N7-methyl), allowing for a highly relevant interpretation of expected spectral features. All data presented herein for the analogue will be clearly identified as such, providing a robust template for the analysis of the title compound.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is essential for interpreting its spectral output. The systematic numbering of the xanthine core allows for precise assignment of signals, particularly in NMR spectroscopy.

The workflow for comprehensive characterization follows a logical sequence where each technique provides complementary information.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and confirming its elemental composition. For 8-bromo-7-ethyl-3-methylxanthine (C₈H₉BrN₄O₂), the expected monoisotopic mass is approximately 272.00 g/mol .

Expertise & Causality: The choice of ionization technique is critical. Electrospray Ionization (ESI) is preferred for xanthine derivatives as it is a soft ionization method that typically yields a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation. The most telling feature for a bromo-compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two peaks of nearly equal intensity for the molecular ion, separated by 2 Da ([M+H]⁺ and [M+2+H]⁺). This isotopic signature is a powerful diagnostic tool that provides unequivocal evidence of a single bromine atom in the molecule.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a ~100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL for infusion.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Introduce the sample solution into the ion source at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 100 to 500 to ensure capture of the molecular ion and potential fragments.

-

Data Acquisition: Acquire data in full scan mode. The high-resolution capability allows for the determination of the elemental formula from the accurate mass.

Data Interpretation (Reference Analogue: 8-Bromotheophylline)

For 8-bromotheophylline (C₇H₇BrN₄O₂), the expected molecular weight is ~259.0 g/mol . A high-resolution mass spectrum would show two key peaks.

| Ion Species | Calculated m/z | Observed m/z (Example) | Interpretation |

| [M+H]⁺ (with ⁷⁹Br) | 258.9883 | 258.9885 | Molecular ion with the lighter bromine isotope. |

| [M+2+H]⁺ (with ⁸¹Br) | 260.9862 | 260.9864 | Molecular ion with the heavier bromine isotope. |

The observation of this characteristic 1:1 doublet at the expected m/z provides strong evidence for the molecular formula.

Fragmentation Analysis: By increasing the collision energy (in MS/MS experiments), fragmentation patterns can be induced. A common fragmentation for xanthines involves the retro-Diels-Alder cleavage of the pyrimidine ring.[1]

For 8-bromo-7-ethyl-3-methylxanthine , the expected [M+H]⁺ ions would be at m/z ≈ 273.0 and 275.0. Similar fragmentation pathways would be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR details the types of carbon atoms present.

Expertise & Causality: The choice of solvent is crucial for NMR. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for xanthine derivatives due to its superior solvating power, especially if the N1-H proton is to be observed, as it slows the rate of proton exchange. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

¹H NMR Spectroscopy

This technique will identify all unique proton environments in the molecule. For 8-bromo-7-ethyl-3-methylxanthine, we expect to see signals for the N1-H proton, the N3-methyl group, and the N7-ethyl group.

Expected Signals for 8-bromo-7-ethyl-3-methylxanthine:

-

N1-H: A broad singlet, typically downfield (>10 ppm in DMSO-d₆), due to its acidic nature.

-

N7-CH₂: A quartet, resulting from coupling to the adjacent methyl protons. Its chemical shift will be influenced by the adjacent electronegative nitrogen atom.

-

N3-CH₃: A sharp singlet, as there are no adjacent protons to couple with.

-

N7-CH₂-CH₃: A triplet, resulting from coupling to the adjacent methylene protons.

¹³C NMR Spectroscopy

This technique identifies the unique carbon atoms in the molecule. Carbons directly attached to electronegative atoms (O, N) and the C=O carbonyl carbons will appear most downfield.

Expected Signals for 8-bromo-7-ethyl-3-methylxanthine:

-

C2 & C6 (Carbonyls): Two signals in the highly deshielded region (150-160 ppm).

-

C4 & C5 (Imidazo- and Pyrimidinedione ring carbons): Signals in the aromatic/heteroaromatic region.

-

C8 (Bromo-substituted carbon): A signal significantly shifted by the bromine atom.

-

N7-CH₂: A signal for the ethyl methylene carbon.

-

N3-CH₃: A signal for the N3-methyl carbon.

-

N7-CH₂-CH₃: A signal for the ethyl methyl carbon, typically the most upfield signal.

Data Table (Reference Analogue: 8-Bromotheophylline)

The following table presents typical NMR data for 8-bromotheophylline, which serves as a predictive model for the title compound.

| Group | ¹H NMR (ppm, DMSO-d₆) | ¹³C NMR (ppm, DMSO-d₆) | Expected for 8-bromo-7-ethyl-3-methylxanthine |

| N1-H | ~11.2 (s, 1H) | - | Broad singlet, ~11 ppm |

| N3-CH₃ | ~3.45 (s, 3H) | ~29.5 | Singlet, ~3.5 ppm |

| N7-CH₃ | ~3.95 (s, 3H) | ~31.5 | - |

| N7-CH₂ | - | - | Quartet, ~4.2 ppm |

| N7-CH₂-CH₃ | - | - | Triplet, ~1.4 ppm |

| C2 (C=O) | - | ~154.5 | ~154 ppm |

| C4 (C=O) | - | ~151.0 | ~151 ppm |

| C5 | - | ~107.0 | ~107 ppm |

| C6 | - | ~148.5 | ~148 ppm |

| C8-Br | - | ~122.0 | ~122 ppm |

Note: 's' denotes singlet, 'q' denotes quartet, 't' denotes triplet. Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality: The Attenuated Total Reflectance (ATR) sampling technique is often preferred for solid samples as it requires minimal sample preparation. For xanthine derivatives, the most prominent features are the strong carbonyl (C=O) stretching bands and the N-H stretching vibration. The exact position of the carbonyl peaks can provide insight into the ring system's electronic structure and potential hydrogen bonding.

Experimental Protocol (ATR-FTIR)

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample analysis.

Data Interpretation and Key Vibrational Modes

The IR spectrum provides a molecular "fingerprint" that is unique to the compound. Key absorption bands are expected in the following regions.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3100 - 3000 | N-H Stretch | Amide (in ring) | Medium, can be broad |

| 2980 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Medium to weak |

| 1750 - 1650 | C=O Stretch | Amide Carbonyls | Two strong, sharp peaks |

| 1600 - 1450 | C=N, C=C Stretch | Heteroaromatic Ring | Medium to strong peaks |

| 650 - 550 | C-Br Stretch | Bromoalkane | Medium to weak |

The presence of strong absorptions in the 1750-1650 cm⁻¹ region is a clear indicator of the dione structure of the xanthine core.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the purine ring of xanthine.

Expertise & Causality: The choice of solvent is critical as solvent polarity can influence the wavelength of maximum absorbance (λmax). A polar protic solvent like ethanol or methanol is a common choice. According to Beer-Lambert's law, absorbance is directly proportional to the concentration, allowing for quantitative analysis if a reference standard is available.

Experimental Protocol

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol). Dilute this stock solution to a concentration that gives an absorbance reading between 0.2 and 1.0 AU (typically in the 5-20 µg/mL range).

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Use a matched pair of quartz cuvettes. Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution. Scan across a wavelength range of 200-400 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Data Interpretation

Xanthine derivatives typically exhibit a strong absorption band around 270-280 nm, corresponding to the π → π* electronic transition of the conjugated purine ring system. For 8-bromotheophylline in ethanol, a λmax is commonly observed at approximately 275 nm. A similar λmax would be expected for 8-bromo-7-ethyl-3-methylxanthine.

Integrated Analysis and Conclusion

No single spectroscopic technique can provide a complete structural picture. The power of this multi-modal approach lies in the integration of complementary data.

-

Mass Spectrometry confirms the molecular weight (273.09 g/mol for C₈H₉BrN₄O₂) and the presence of a single bromine atom.

-

IR Spectroscopy confirms the presence of key functional groups: N-H, C-H, and the critical C=O moieties of the xanthine core.

-

NMR Spectroscopy (¹H and ¹³C) pieces together the molecular skeleton, confirming the presence and connectivity of the ethyl group at N7, the methyl group at N3, and the overall structure of the purine ring.

-

UV-Vis Spectroscopy confirms the presence of the expected conjugated π-electron system.

By synthesizing the evidence from these distinct analytical methods, a researcher can achieve unambiguous confirmation of the identity, structure, and purity of 8-bromo-7-ethyl-3-methylxanthine. This rigorous characterization is a non-negotiable prerequisite for its use in further chemical synthesis, biological screening, and any stage of the drug development pipeline.

References

To ensure scientific integrity, this section provides references to established methodologies and data for related compounds, which form the basis of the analytical approach described in this guide.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Thummar, K., Patel, F., Pethani, T. M., & Dudhatra, B. (2020). The representative mass spectral scan with possible fragmentation product ion of a) Paracetamol b) Pamabrom and c) Internal Standard (Diclofenac). ResearchGate. [Link]

-

PubChem. (n.d.). 8-Bromotheophylline. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 13, 2026, from [Link]

Sources

The Enigmatic Role of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione in Medicinal Chemistry: A Technical Perspective

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the medicinal chemistry landscape of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione, a member of the xanthine family of compounds. While this specific molecule is noted as a characterized reference material for pharmaceutical applications, a comprehensive body of public-domain research detailing its intrinsic biological activity and therapeutic applications remains to be fully established.[1] This document, therefore, serves as a technical exploration of its synthesis, its placement within the broader, pharmacologically significant class of 8-substituted xanthines, and its potential, yet largely unexplored, roles in drug discovery and development.

Synthesis and Chemical Profile: Building the Xanthine Scaffold

The synthesis of this compound originates from its core structure, a xanthine ring. The synthetic pathway typically commences with the bromination of a 3-methylxanthine precursor. This foundational step is crucial for introducing a reactive handle at the 8-position, enabling further structural modifications.

A general and widely employed method for the synthesis of the key intermediate, 8-bromo-3-methylxanthine, involves the reaction of 3-methyl-3,7-dihydro-1H-purine-2,6-dione with bromine in the presence of a base such as sodium acetate in a suitable solvent like acetic acid.[2] The reaction temperature is carefully controlled to ensure selective bromination at the C8 position of the purine ring.

The subsequent and defining step in the synthesis of the title compound is the N7-alkylation of the 8-bromo-3-methylxanthine intermediate. This reaction involves the introduction of an ethyl group at the 7-position of the xanthine nucleus. While a specific protocol for the synthesis of this compound is not extensively detailed in publicly available literature, analogous alkylations of similar xanthine scaffolds are well-documented. These reactions typically proceed by treating the 8-bromoxanthine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base like potassium carbonate or sodium hydride in an appropriate solvent like dimethylformamide (DMF) or acetone.

Caption: General synthetic route to this compound.

The Pharmacological Context: An 8-Substituted Xanthine Derivative

The medicinal chemistry significance of this compound is best understood by examining the well-established pharmacological profile of the broader class of 8-substituted xanthine derivatives. These compounds are recognized for their interactions with key biological targets, primarily adenosine receptors and phosphodiesterases (PDEs).

Adenosine Receptor Antagonism

Methylxanthines, such as caffeine and theophylline, are classical non-selective antagonists of adenosine receptors.[3][4] The introduction of substituents at the 8-position of the xanthine core has been a pivotal strategy in the development of potent and selective adenosine receptor antagonists.[5] The behavioral stimulant effects of many methylxanthines are attributed to their ability to block central adenosine receptors.[3]

The adenosine receptor family comprises four subtypes: A1, A2A, A2B, and A3. The development of antagonists with selectivity for these subtypes is a key objective in medicinal chemistry for targeting a range of pathological conditions. For instance, selective A1 receptor antagonists have been investigated for their potential in treating cardiac arrhythmias, while A2A antagonists are explored for neurodegenerative disorders like Parkinson's disease.[6] Although direct evidence for this compound is lacking, its structural similarity to known adenosine receptor antagonists suggests it may possess affinity for one or more of these receptor subtypes.

Caption: Mechanism of adenosine receptor antagonism by xanthine derivatives.

Phosphodiesterase Inhibition

Theophylline and other methylxanthines are also known to be inhibitors of phosphodiesterases (PDEs), a family of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7][8][9][10] By inhibiting PDEs, these compounds increase intracellular levels of cAMP and cGMP, leading to a variety of cellular responses, including smooth muscle relaxation, which is the basis for the use of theophylline as a bronchodilator in asthma.[10]

The development of selective PDE inhibitors has led to successful drugs for various conditions, such as sildenafil (Viagra®), a selective PDE5 inhibitor for erectile dysfunction.[7] 8-Aryl xanthine derivatives have been reported as potent PDE5 inhibitors.[11] The potential for this compound to act as a PDE inhibitor is plausible given its xanthine scaffold, although its specific inhibitory profile against the various PDE isoforms remains to be determined experimentally.

Potential Therapeutic Applications: A Field of Exploration

Given the established roles of adenosine receptor antagonists and PDE inhibitors, this compound, as a member of this structural class, could theoretically be explored for a variety of therapeutic applications, including:

-

Central Nervous System Disorders: As a potential CNS stimulant through adenosine receptor blockade.

-

Respiratory Diseases: As a potential bronchodilator through PDE inhibition.

-

Inflammatory Conditions: Adenosine receptors are implicated in inflammatory pathways.

-

Cardiovascular Diseases: Adenosine plays a crucial role in cardiovascular function.

It is critical to emphasize that these are speculative applications based on the activities of structurally related compounds. Rigorous biological evaluation is necessary to ascertain the actual pharmacological profile and therapeutic potential of this compound.

Future Directions and Conclusion

This compound stands as a molecule of interest within the rich field of xanthine medicinal chemistry. While its primary current role appears to be that of a well-characterized synthetic intermediate and reference standard, its structural features suggest a potential for biological activity.

Future research efforts should focus on the following to elucidate its role in medicinal chemistry:

-

Definitive Synthesis and Characterization: Publication of a detailed and reproducible synthetic protocol.

-

In Vitro Pharmacological Profiling: Screening against a panel of adenosine receptor subtypes and phosphodiesterase isoforms to determine its potency and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Comparison of its activity with other N7- and 8-substituted xanthine derivatives to understand the contribution of the N7-ethyl group.

-

In Vivo Evaluation: Should in vitro activity be confirmed, in vivo studies in relevant animal models would be warranted to assess its therapeutic potential.

References

- Current time information in Pasuruan, ID. (n.d.). Retrieved from https://www.google.com/search?q=time+in+Pasuruan,+ID

- Guidechem. (n.d.). 8-Bromo-7-(2-butyn-1-yl)-3-methylxanthine 666816-98-4 wiki. Retrieved from https://www.guidechem.com/wiki/8-bromo-7-(2-butyn-1-yl)-3-methylxanthine-cas-666816-98-4.html

- ChemicalBook. (2025). 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. Retrieved from https://www.chemicalbook.

- Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. (n.d.). In PMC. National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8305786/

- Adenosine receptors and behavioral actions of methylxanthines. (n.d.). In PubMed. National Institutes of Health. Retrieved from https://pubmed.ncbi.nlm.nih.gov/6263595/

- Google Patents. (2014). WO 2014/097314 A1. Retrieved from https://patents.google.

- Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). In PMC. National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9689033/

- Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. (n.d.). In PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/20859794/

- Methylxanthine inhibitors of phosphodiesterases. (n.d.). In PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/2457788/

- An Overview of Methylxanthine as Adenosine Receptor Antagonists. (n.d.). In ResearchGate. Retrieved from https://www.researchgate.net/publication/287515082_An_Overview_of_Methylxanthine_as_Adenosine_Receptor_Antagonists